molecular formula C22H28N2O3S2 B2481212 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1207040-44-5

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2481212
CAS No.: 1207040-44-5
M. Wt: 432.6
InChI Key: MLZVFCNTVAOEIA-UHFFFAOYSA-N
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Description

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H28N2O3S2 and its molecular weight is 432.6. The purity is usually 95%.
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Scientific Research Applications

Histone Deacetylase Inhibition in Prostate Cancer

A study developed a series of potent histone deacetylase (HDAC) inhibitors based on the tetrahydroquinoline structure, showing significant cytotoxicity to prostate cancer cells. One compound exhibited marked anti-HDAC and antiproliferative activity, outperforming known inhibitors. This indicates the potential of tetrahydroquinoline derivatives in cancer treatment research (Liu et al., 2015).

Organocatalytic Enantioselective Syntheses

The organocatalytic enantioselective Pictet-Spengler reactions provide a method to synthesize 1-substituted 1,2,3,4-tetrahydroisoquinolines, highlighting the compound's versatility in creating biologically active and synthetic drugs with high enantiomeric purity. This research underscores the compound's role in synthesizing natural and synthetic pharmacologically active molecules (Mons et al., 2014).

Synthesis via Pummerer-Type Cyclization

A study demonstrated the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization. This research highlights the compound's synthetic versatility and potential applications in developing pharmaceuticals (Saitoh et al., 2001).

Heterocyclization Reagents

Cyanoselenoacetamide's reaction with hydrogen sulfide to form propane-bis(thioamide) and its subsequent use in producing thiazoles and tetrahydroisoquinoline derivatives points to the compound's role in facilitating heterocyclization. This showcases its utility in synthesizing various heterocyclic compounds with potential pharmaceutical applications (Dyachenko & Vovk, 2013).

Arylsulfonylquinoline Synthesis

A novel synthesis approach for 3-arylsulfonylquinoline derivatives, which are significant as pharmaceutical drugs, was developed through a metal-free process. This study emphasizes the compound's role in pharmaceutical drug development, providing a straightforward synthesis route (Zhang et al., 2016).

Properties

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S2/c1-2-14-29(26,27)24-12-9-17-7-8-19(15-18(17)16-24)23-21(25)22(10-3-4-11-22)20-6-5-13-28-20/h5-8,13,15H,2-4,9-12,14,16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZVFCNTVAOEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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